molecular formula C19H22ClFN4O2 B2592799 N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380176-29-2

N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2592799
CAS No.: 2380176-29-2
M. Wt: 392.86
InChI Key: ZPXWGWJXBPGSLH-UHFFFAOYSA-N
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Description

N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine ring, and multiple functional groups such as chloro, fluoro, methoxy, and methyl groups.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-24(17-18(27-2)23-6-5-22-17)12-13-3-7-25(8-4-13)19(26)14-9-15(20)11-16(21)10-14/h5-6,9-11,13H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXWGWJXBPGSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-5-fluorobenzoyl chloride.

    Attachment of the pyrazine ring: This step involves the formation of the pyrazine ring through a condensation reaction.

    Functional group modifications: The methoxy and methyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

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